普罗普托菲林

概述

描述

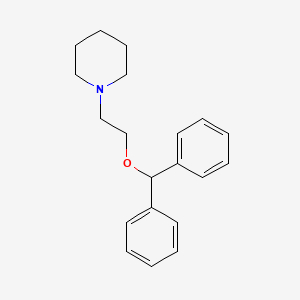

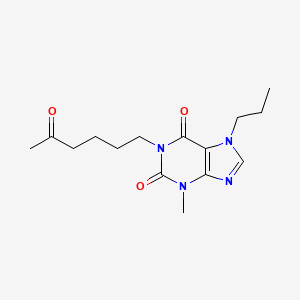

普罗潘托菲林是一种黄嘌呤衍生物,据称具有神经保护作用。 它以抑制磷酸二酯酶和腺苷再摄取而闻名,使其成为治疗阿尔茨海默病和多发性梗塞性痴呆等神经退行性疾病的关注化合物 。 普罗潘托菲林也因其血管扩张特性而被研究用于治疗缺血性卒中 .

科学研究应用

普罗潘托菲林有广泛的科学研究应用:

化学: 它被用作模型化合物来研究黄嘌呤衍生物对各种生化途径的影响。

生物学: 研究了普罗潘托菲林对细胞过程的影响,特别是在神经保护和抗炎反应方面。

医学: 临床试验已经调查了它在治疗阿尔茨海默病、多发性梗塞性痴呆和缺血性卒中方面的潜力 它也用于兽医学,以改善老年犬的生活质量.

作用机制

普罗潘托菲林通过多种机制发挥其作用:

生化分析

Biochemical Properties

Propentofylline interacts with various enzymes, proteins, and other biomolecules. It inhibits cyclic AMP (cAMP) and cyclic GMP phosphodiesterases, and it is also a weak antagonist of the adenosine A1 receptor and blocks adenosine transport .

Cellular Effects

Propentofylline has profound neuroprotective, antiproliferative, and anti-inflammatory effects . It diminishes the activation of microglial cells and astrocytes, which are neuronal cells strongly associated with many neurodegenerative diseases .

Molecular Mechanism

Propentofylline exerts its effects at the molecular level through various mechanisms. It enhances synaptic adenosine signaling, which can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Propentofylline has shown to improve thiol-based antioxidant defenses and limit lipid peroxidation following gliotoxic injury in the rat brainstem . This suggests that Propentofylline may have long-term effects on cellular function.

Metabolic Pathways

Propentofylline is involved in various metabolic pathways. It inhibits cyclic AMP (cAMP) and cyclic GMP phosphodiesterases, which are key enzymes in these pathways .

准备方法

普罗潘托菲林的合成涉及在合适的催化剂存在下,3-甲基黄嘌呤与5-氧代己酸反应。 反应通常在回流条件下进行,产物通过重结晶纯化 。 工业生产方法可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行了优化。

化学反应分析

普罗潘托菲林经历了几种类型的化学反应,包括:

氧化: 普罗潘托菲林可以氧化形成各种氧化衍生物。常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 还原反应可以将普罗潘托菲林转化为还原形式,通常使用硼氢化钠等试剂。

取代: 普罗潘托菲林可以进行取代反应,其中官能团被其他基团取代。这些反应的常见试剂包括卤素和烷基化剂。

这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生羟基化衍生物,而取代反应可以产生各种烷基化或卤代化合物 .

相似化合物的比较

普罗潘托菲林类似于其他黄嘌呤衍生物,如 пентоксифиллин 和茶碱。它具有独特的特性,使其有别于这些化合物:

пентоксифиллин: 虽然这两种化合物都抑制磷酸二酯酶,但普罗潘托菲林也抑制腺苷再摄取,提供额外的神经保护作用.

属性

IUPAC Name |

3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQOQRRFDPXAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045189 | |

| Record name | 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Propentofylline is a xanthine derivative and phosphodiesterase inhibitor with purported neuroprotective effects. It inhibits both phosphodiesterase and adenosine uptake. Phosphodiesterase has shown to associated with age-related memory impairment and Alzheimer's disease. β-Amyloid protein 1–42 (β42) can induce apoptosis in the cultured hippocampal neurons, suggesting that it plays an important role in causing neurodegeneration in Alzheimer's disease. Propentofylline is also capable of activating a cAMP–PKA system, depressing the caspase cascade and modifying Bcl-2 family proteins. Propentofylline blocked both the apoptotic features induced by β42 and further induced an anti-apoptotic protein, Bcl-2. It suggests that the protection of propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through cAMP–PKA system. | |

| Record name | Propentofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

55242-55-2 | |

| Record name | Propentofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55242-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propentofylline [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055242552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propentofylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | propentofylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPENTOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RTA398U4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

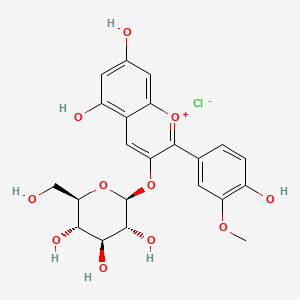

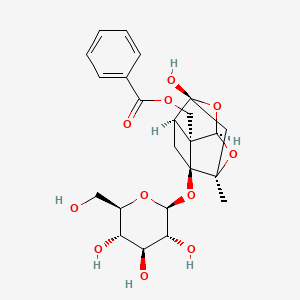

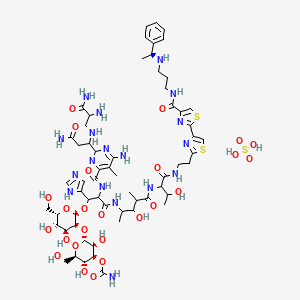

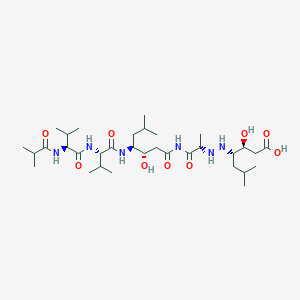

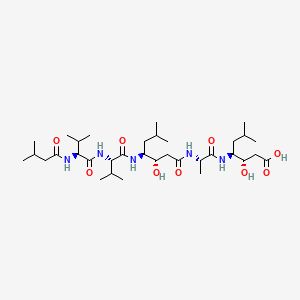

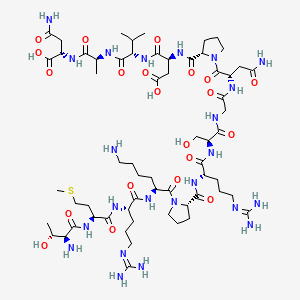

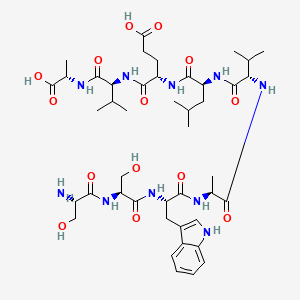

Feasible Synthetic Routes

ANone: Propentofylline exhibits its neuroprotective effects through a multifaceted approach, primarily by [] inhibiting adenosine uptake and [] inhibiting phosphodiesterase activity. [, , ]

ANone: By blocking adenosine uptake, propentofylline effectively increases the extracellular concentration of adenosine. [] This increased adenosine can then activate adenosine receptors, particularly the A1 subtype, leading to neuroprotective effects such as reduced glutamate release during ischemia. [, ]

ANone: Propentofylline's inhibition of phosphodiesterase enzymes leads to increased intracellular levels of cyclic nucleotides like cAMP and cGMP. [, ] These cyclic nucleotides play crucial roles in various cellular processes, including modulating immune cell activity and potentially contributing to propentofylline's neuroprotective effects. [, ]

ANone: While propentofylline's primary mechanism involves increasing extracellular adenosine, studies have shown that it can also act as an adenosine receptor antagonist, particularly at the A1 subtype. [, , ] This suggests a complex interplay between enhancing adenosine availability and modulating receptor activity.

ANone: Propentofylline has been shown to modulate glial cell activity, specifically inhibiting the activation and proliferation of microglia and astrocytes. [, , ] This modulation of glial cells can reduce the release of pro-inflammatory cytokines and potentially contribute to the neuroprotective effects observed in various models. [, ]

ANone: Propentofylline has a molecular formula of C16H21N4O3 and a molecular weight of 317.36 g/mol.

ANone: The provided articles primarily focus on the pharmacological aspects of propentofylline. Material compatibility would be more relevant in contexts like drug formulation and delivery systems, which are not extensively covered in these research articles.

ANone: Propentofylline is not known to possess catalytic properties. Its primary mode of action revolves around inhibiting specific enzymes (phosphodiesterases) and modulating adenosine transport, rather than catalyzing chemical reactions.

ANone: The provided research articles primarily focus on experimental investigations of propentofylline. While computational chemistry and modeling can provide valuable insights into drug-target interactions and optimize drug design, these aspects are not explicitly discussed in the provided papers.

ANone: Information regarding specific SHE regulations governing propentofylline is not covered in the provided research articles. It's crucial to consult relevant regulatory guidelines and agencies for updated information on the safe handling, storage, and disposal of this compound.

ANone: Propentofylline is well absorbed after oral administration but undergoes significant first-pass metabolism, resulting in low bioavailability. [] While it readily crosses the blood-brain barrier, specific details on its distribution, metabolism, and excretion profiles are not extensively covered in the provided articles. One study utilized LC-MS/MS to analyze the pharmacokinetics and distribution of propentofylline and its metabolite M1 in rats. []

ANone: Various in vitro models, including cultured hippocampal neurons, microglia, astrocytes, and human glioma cell lines, have been utilized to investigate the neuroprotective, anti-inflammatory, and potential anti-tumor effects of propentofylline. [, , , , ]

ANone: Animal models of cerebral ischemia in gerbils and rats, as well as models of neuropathic pain and autoimmune encephalomyelitis in rats, have been used to demonstrate the neuroprotective and anti-inflammatory effects of propentofylline. [, , , , , , ]

ANone: Yes, several double-blind, placebo-controlled clinical trials have been conducted to evaluate the efficacy of propentofylline in patients with dementia, including Alzheimer's disease and vascular dementia. [, , , ] These trials have provided evidence supporting its potential benefits in improving cognitive function and slowing disease progression.

ANone: The provided research articles do not specifically address the development of resistance to propentofylline. Further research is needed to determine if resistance mechanisms emerge with prolonged use and to understand their potential implications.

ANone: Information regarding cross-resistance between propentofylline and other compounds is limited within the provided research articles. Exploring potential cross-resistance patterns would require further investigation and analysis of its molecular targets and mechanisms of action.

ANone: While the provided articles primarily focus on systemic administration of propentofylline, one study investigated the use of Eudragit gels for rectal delivery to bypass first-pass metabolism and achieve sustained release. [] Further research exploring targeted drug delivery approaches could potentially enhance its efficacy and minimize off-target effects.

ANone: The provided research articles do not delve into the use of specific biomarkers to predict treatment response to propentofylline. Identifying such biomarkers could be valuable for personalizing therapy and improving treatment outcomes.

ANone: One study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the pharmacokinetics and tissue distribution of propentofylline and its metabolites in rats. [] High-performance liquid chromatography (HPLC) with UV detection has also been used for the simultaneous determination of propentofylline and its metabolites in serum. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。